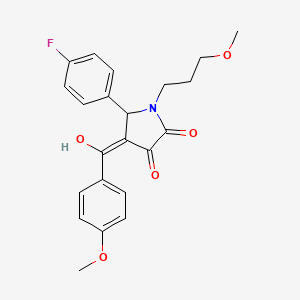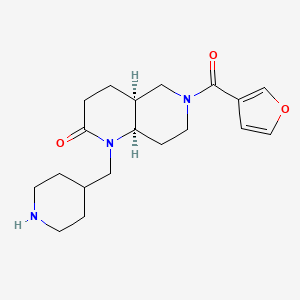![molecular formula C17H22N2O3 B5458594 4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol](/img/structure/B5458594.png)
4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as HMI-1 and has been identified as a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in cancer development.
作用机制
The mechanism of action of 4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is an oncogene that is overexpressed in many types of cancer, and it plays a critical role in the degradation of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, HMI-1 can prevent the degradation of p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol have been extensively studied. Studies have shown that HMI-1 can induce apoptosis in cancer cells and inhibit tumor growth in animal models. HMI-1 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol in lab experiments is its potent inhibitory effect on the MDM2-p53 pathway. This makes HMI-1 an excellent tool for studying the role of this pathway in cancer development. However, one of the limitations of using HMI-1 is its low solubility in water, which can make it challenging to work with in certain experimental conditions.
未来方向
There are several future directions for the research on 4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol. One of the most promising directions is the development of HMI-1 as a therapeutic agent for the treatment of cancer. Another direction is the exploration of the anti-inflammatory effects of HMI-1 and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to optimize the synthesis and formulation of HMI-1 to improve its solubility and bioavailability.
合成方法
The synthesis of 4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol involves a series of chemical reactions. The first step is the synthesis of 1-methyl-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminobutanol to produce the desired compound.
科学研究应用
The potential application of 4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol in scientific research is vast. One of the most significant applications of this compound is in the field of cancer research. As mentioned earlier, HMI-1 acts as an inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the development of cancer. Therefore, HMI-1 has the potential to be used as a therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-(1-methylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-18-11-14(13-5-2-3-6-15(13)18)16(21)19-9-4-7-17(22,12-20)8-10-19/h2-3,5-6,11,20,22H,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFJXJFGRLENFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC(CC3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5458516.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5458522.png)

![2-(3-methoxybenzyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5458537.png)

![5-ethyl-2-{1-[4-(1H-tetrazol-5-yloxy)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5458555.png)
![1-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanamine](/img/structure/B5458567.png)

![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxo-N-phenylacetamide](/img/structure/B5458570.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5458593.png)
![2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5458595.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5458605.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-hydroxy-4-methylbenzamide](/img/structure/B5458620.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5458626.png)